molecular formula C19H22F2N2O B6011251 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine

Cat. No.: B6011251
M. Wt: 332.4 g/mol
InChI Key: STTWHEQTBDYACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FPBA, is a synthetic compound that has been the subject of extensive scientific research. This compound belongs to the class of piperidine derivatives and is known to have a wide range of applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine and serotonin receptors. It has also been suggested that this compound may modulate the activity of certain enzymes and proteins involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have an analgesic effect by modulating the activity of pain receptors in the brain. Additionally, this compound has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine in lab experiments is its high potency and selectivity. It has been found to be effective at very low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in order to avoid adverse effects.

Future Directions

There are a number of potential future directions for research involving 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the development of more selective and potent analogs of this compound for use in the treatment of various diseases. Another potential direction is the investigation of the mechanisms underlying the analgesic and anti-inflammatory effects of this compound. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoro-3-methoxybenzaldehyde and 4-fluorophenylpiperidine in the presence of reducing agents such as sodium borohydride. The resulting compound is then purified using various chromatographic techniques to obtain a pure form of this compound.

Scientific Research Applications

1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent antipsychotic, anti-inflammatory, and analgesic properties. This compound has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.

Properties

IUPAC Name

1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O/c1-24-19-11-14(4-9-18(19)21)12-23-10-2-3-17(13-23)22-16-7-5-15(20)6-8-16/h4-9,11,17,22H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTWHEQTBDYACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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